(R)-1-Cyclohexyl-3-methylpiperazine

Übersicht

Beschreibung

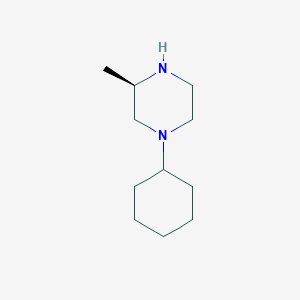

®-1-Cyclohexyl-3-methylpiperazine is a chiral compound featuring a cyclohexyl group attached to a piperazine ring, with a methyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclohexyl-3-methylpiperazine typically involves the reaction of cyclohexylamine with 3-methylpiperazine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of ®-1-Cyclohexyl-3-methylpiperazine may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Types of Reactions:

Oxidation: ®-1-Cyclohexyl-3-methylpiperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products:

Oxidation: N-oxides of ®-1-Cyclohexyl-3-methylpiperazine.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

(R)-1-Cyclohexyl-3-methylpiperazine has been studied for its affinity to sigma receptors, particularly σ₂ receptors. Compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) have shown potential as selective σ₂ radioligands for monitoring tumor proliferation and response to anti-cancer therapies. The development of high-affinity σ₂ ligands is crucial for in vivo imaging techniques such as positron emission tomography (PET) .

Role in Neurological Disorders

The piperazine scaffold, including this compound, is frequently utilized in the design of drugs targeting serotonin receptors (5-HT). These receptors are involved in mood regulation and are significant targets for antidepressants and anxiolytics. The basic structure of piperazines contributes to their selectivity towards G-protein-coupled receptors (GPCRs), which are critical in pharmacological responses .

Case Studies

Recent studies have focused on the synthesis of novel piperazine derivatives that exhibit enhanced binding affinity and functional potency at various receptor subtypes. For example, modifications to the piperazine structure have led to compounds with improved efficacy against depression and anxiety disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance receptor affinity. The use of radiolabeling techniques has also been explored to facilitate tracking and imaging of these compounds within biological systems .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound possess varying degrees of activity at sigma receptors. Studies indicate that certain analogues can selectively target σ₂ receptors with high affinity, offering potential for therapeutic use in oncology .

Comparative Data Table

| Compound Name | Sigma Receptor Affinity | Therapeutic Application | Notes |

|---|---|---|---|

| PB28 | High | Cancer diagnostics | Selective σ₂ ligand; used in PET imaging |

| This compound | Moderate | Neuropharmacology | Potential antidepressant properties |

| 4-(tetralin-1-yl)piperazine | Variable | Pain management | Agonist activity at σ receptors |

Wirkmechanismus

The mechanism of action of ®-1-Cyclohexyl-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexylpiperazine: Lacks the methyl group at the third position, resulting in different chemical and biological properties.

3-Methylpiperazine: Does not have the cyclohexyl group, leading to variations in its reactivity and applications.

N-Methylpiperazine: Features a methyl group on the nitrogen atom, which alters its chemical behavior compared to ®-1-Cyclohexyl-3-methylpiperazine.

Uniqueness: ®-1-Cyclohexyl-3-methylpiperazine stands out due to its chiral nature and the presence of both cyclohexyl and methyl groups

Biologische Aktivität

(R)-1-Cyclohexyl-3-methylpiperazine is a chiral compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂

- Molecular Weight : 182.31 g/mol

- Structure : The compound features a piperazine ring substituted with a cyclohexyl group at one nitrogen atom and a methyl group at the other, contributing to its unique chemical properties and biological interactions.

This compound interacts with various molecular targets, primarily receptors and enzymes involved in neurotransmission and metabolic pathways. Its mechanism of action includes:

- Serotonin Transporter (SERT) : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit the reuptake of serotonin, enhancing serotonergic neurotransmission, which is crucial in treating mood disorders .

- Ion Channels : Preliminary studies suggest that derivatives of cyclohexylpiperazine may modulate ion channels involved in neurotransmission, influencing physiological processes .

- G Protein-Coupled Receptors (GPCRs) : There is potential for this compound to act as a ligand for orphan GPCRs, although further investigation is needed to elucidate these interactions .

Pharmacological Effects

Case Studies

A study investigating the structure-activity relationship of cyclohexylpiperazine derivatives found that modifications to the piperazine ring significantly affected biological activity. For example:

- Compound Modifications : Adding a methyl group at position-2 of the cyclohexyl ring improved IMPDH inhibition while retaining whole-cell activity against M. tuberculosis .

Data Tables

| Compound | Target | IC50 (μM) | MIC90 (μM) | Notes |

|---|---|---|---|---|

| This compound | SERT | Not specified | Not specified | Potential antidepressant |

| Compound 1 | IMPDH (M. tuberculosis) | 0.084 | 31.2 | Effective against resistant strains |

| Compound 2 | Opiate Receptors | Not specified | Not specified | Analgesic potential |

Eigenschaften

IUPAC Name |

(3R)-1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572956 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182141-99-7 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.